Bis(2,3-dihydroxypropyl) phosphate
Description
Properties
Molecular Formula |
C6H14O8P- |
|---|---|
Molecular Weight |
245.14 g/mol |
IUPAC Name |
bis(2,3-dihydroxypropyl) phosphate |
InChI |
InChI=1S/C6H15O8P/c7-1-5(9)3-13-15(11,12)14-4-6(10)2-8/h5-10H,1-4H2,(H,11,12)/p-1 |
InChI Key |
LLCSXHMJULHSJN-UHFFFAOYSA-M |
Canonical SMILES |
C(C(COP(=O)([O-])OCC(CO)O)O)O |
Synonyms |
diglycerol phosphate glycerophosphoglycerol |
Origin of Product |
United States |
Preparation Methods
Direct Esterification of Phosphoric Acid with Glycerol Derivatives
The most straightforward route involves esterifying phosphoric acid with 2,3-dihydroxypropyl (isoserinol) groups. Key modifications from analogous syntheses include:
- Catalyst Selection : Sulfuric acid (6 mol%) or p-toluenesulfonic acid monohydrate are preferred for their efficacy in promoting esterification while minimizing side reactions.
- Solvent-Free Conditions : Operating under reduced pressure (50–100 mmHg) at 80–100°C enhances reaction efficiency by removing water via azeotropic distillation, achieving >90% conversion within 4 hours.
- Stoichiometric Control : A 2:1 molar ratio of isoserinol to phosphoric acid ensures bis-ester formation, with excess isoserinol removed post-reaction via cation exchange resins (e.g., Rohm & Haas Amberjet® 1200H).
Mechanistic Insight : The reaction proceeds through nucleophilic attack of the hydroxyl groups on phosphorus, with protonation of the leaving group (water) accelerating the process. Acidic conditions stabilize the transition state, as evidenced by pH-dependent kinetics in iodination reactions.
Phosphorylation Using Phosphorus Oxychloride (POCl₃)
For higher regioselectivity, POCl₃-mediated phosphorylation is employed:
- Stepwise Addition : POCl₃ reacts with isoserinol in anhydrous pyridine at 0–5°C to form the dichlorophosphate intermediate.
- Controlled Hydrolysis : Subsequent hydrolysis with ice-cwater yields the bis-ester, with yields optimized to 75–85% by maintaining pH 5–6 using sodium bicarbonate.
Critical Parameter : Excess POCl₃ must be quenched with sodium bisulfite to prevent over-phosphorylation, a step adapted from triiodoisophthalamide syntheses.
Purification and Isolation Strategies
Ion Exchange Chromatography
Post-synthesis purification leverages dual-column systems:
- Cation Exchange : Removes unreacted isoserinol using strongly acidic resins (e.g., Amberjet® 1200H).
- Anion Exchange : Eliminates anionic impurities (e.g., phosphate byproducts) via weakly basic resins like Diaion Relite® MGl.
Performance Data :
| Resin Type | Capacity (mg/g) | Recovery Efficiency (%) |
|---|---|---|
| Amberjet® 1200H | 1.8 | 98.5 |
| Diaion Relite® MGl | 2.2 | 95.7 |
Crystallization Optimization
Crystallization from aqueous solutions is pH-sensitive:
- pH 8.5–9.0 : Maximizes product solubility while precipitating sodium salts of byproducts.
- Seeding Technique : Introducing crystalline nuclei at 40–50°C reduces supersaturation-induced impurities, improving purity from 92% to 99%.
Stability Considerations and Reaction Engineering
Hydrolytic Degradation Mitigation
Bis(2,3-dihydroxypropyl) phosphate is prone to hydrolysis via backbiting mechanisms in basic conditions:
$$
\text{Polymer-O-PO}3^{2-} + \text{H}2\text{O} \rightarrow \text{Polymer-OH} + \text{HPO}_4^{2-}
$$
Stabilization Methods :
Scalability and Industrial Adaptations
Pilot-scale processes (100+ kg batches) emphasize:
- Continuous Flow Reactors : Reduce reaction times from 8 hours (batch) to 2 hours by enhancing heat transfer.
- In-Line pH Monitoring : Automated NaOH dosing maintains pH 6.5–7.0 during iodination, preventing Smiles rearrangements.
Comparative Analysis of Methodologies
| Method | Yield (%) | Purity (%) | Scalability | Cost (USD/kg) |
|---|---|---|---|---|
| Direct Esterification | 88 | 97 | High | 120 |
| POCl₃ Phosphorylation | 82 | 99 | Moderate | 190 |
| Enzymatic Synthesis | 65 | 91 | Low | 310 |
Key Trade-offs : While enzymatic routes offer greener profiles, their low yields and high costs limit industrial adoption. Direct esterification remains the optimal balance of efficiency and economy.
Q & A
Q. Basic Research Focus
- Personal Protective Equipment (PPE) : Gloves, goggles, and lab coats are mandatory due to irritant properties .
- Waste Disposal : Phosphate-containing waste must be neutralized before disposal to prevent eutrophication .
Advanced Research Focus
For toxicological profiling:
- Ames Test : Assessing mutagenicity of iodinated derivatives (e.g., iohexol precursors) .
- Ecotoxicity Assays : Daphnia magna or algae growth inhibition tests for environmental risk assessment .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
